1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a nitrile group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Bromination and Fluorination: The phenyl ring is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, typically using a cyanide source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile: Differing in the position of the bromine and fluorine atoms.
1-(4-Fluorophenyl)cyclopropanecarbonitrile: Lacking the bromine atom.
1-(2-Bromo-4-chlorophenyl)cyclopropanecarbonitrile: Substituting fluorine with chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H7BrFN |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
UHSWEUOZIZHHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.